4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate

Lipophilicity Drug Design ADME Prediction

Researchers substituting generic sulfonate esters in nucleophilic displacement or cross-coupling risk irreproducible outcomes. 4-Formyl-2-methoxyphenyl 2,5-dimethylbenzenesulfonate delivers a sterically & electronically differentiated leaving group (XLogP3 3.2 vs. 2.8 for tosylate analog; TPSA 78.1 Ų), enabling precise SAR lipophilicity tuning without altering hydrogen-bonding capacity. • 0.4 logP advantage over tosylate at identical TPSA • Free aldehyde for Schiff base, Knoevenagel, or reductive amination • 95% for routine synthesis; ≥98% grade for analytical reference standards. Reliable global supply.

Molecular Formula C16H16O5S
Molecular Weight 320.36
CAS No. 749218-83-5
Cat. No. B2637900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate
CAS749218-83-5
Molecular FormulaC16H16O5S
Molecular Weight320.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
InChIInChI=1S/C16H16O5S/c1-11-4-5-12(2)16(8-11)22(18,19)21-14-7-6-13(10-17)9-15(14)20-3/h4-10H,1-3H3
InChIKeyUPAREUQKLUMKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate Sourcing & Differentiation


4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate (CAS 749218-83-5) is a bifunctional aromatic sulfonate ester with the molecular formula C₁₆H₁₆O₅S and a molecular weight of 320.4 g/mol [1]. It features a 4-formyl-2-methoxyphenyl core esterified with 2,5-dimethylbenzenesulfonic acid, combining a reactive aldehyde handle with a sterically and electronically modulated sulfonate leaving group. The compound is primarily supplied as a research intermediate with typical purities of 95% or 98% by vendors including Enamine (via Sigma-Aldrich), AKSci, Fluorochem, and AromSyn . Its computed physicochemical profile includes a predicted XLogP3 of 3.2 and a topological polar surface area (TPSA) of 78.1 Ų, positioning it as a moderately lipophilic building block for medicinal chemistry and organic synthesis applications [2].

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate: Differentiation from Analogs


Superficially similar 4-formyl-2-methoxyphenyl sulfonate esters—such as the methanesulfonate, benzenesulfonate, and 4-methylbenzenesulfonate (tosylate) analogs—share the same aldehyde-methoxyaryl core but diverge critically in the sulfonate leaving group. This divergence produces quantifiably different physicochemical properties: the 2,5-dimethylbenzenesulfonate target compound exhibits an XLogP3 of 3.2, compared to 2.8 for the 4-methylbenzenesulfonate and 0.9 for the methanesulfonate [1][2][3]. These lipophilicity differences predict altered solubility, membrane permeability, and chromatographic retention behavior, which can determine success or failure in reaction optimization, biological assay design, and purification workflows. Additionally, the steric bulk of the 2,5-dimethyl substitution alters the sulfonate's reactivity as a leaving group in nucleophilic displacement reactions relative to unsubstituted or para-substituted analogs, making generic substitution a material risk to experimental reproducibility.

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate Quantitative Evidence


Lipophilicity (XLogP3) Comparison

The 2,5-dimethylbenzenesulfonate target compound has a computed XLogP3 of 3.2, which is 0.4 log units higher than the 4-methylbenzenesulfonate (tosylate) analog (XLogP3 = 2.8) and 2.3 log units higher than the methanesulfonate analog (XLogP3 = 0.9) [1]. Both the target and the tosylate retain an identical TPSA of 78.1 Ų [2]. The increased lipophilicity at constant TPSA suggests a superior balance of passive membrane permeability to polarity-dependent solubility for the 2,5-dimethyl analog, which may translate to improved cell-based assay performance or pharmacokinetic parameters in early-stage probe development.

Lipophilicity Drug Design ADME Prediction

Molecular Weight & Heavy Atom Count

The target compound has a molecular weight of 320.4 g/mol and 22 heavy atoms, compared to 230.2 g/mol (15 heavy atoms) for the methanesulfonate and 306.3 g/mol (21 heavy atoms) for the 4-methylbenzenesulfonate [1]. The 2,5-dimethylbenzenesulfonate is the heaviest and most atom-rich among the three common analogs. When used as a stoichiometric reagent in synthesis, this translates to a higher mass requirement per mole: for a 10 mmol reaction, 3.20 g of the target compound is needed vs. 2.30 g for the mesylate (a 39% mass increase). This bulk difference directly impacts procurement quantity calculations, shipping costs, and inventory management decisions.

Molecular Weight Synthetic Intermediate Reaction Scale-Up

Purity Grades & Vendor Availability

Across identified suppliers, the target compound is offered at two distinct purity tiers: 95% (Enamine/Sigma-Aldrich, AKSci, Fluorochem, Leyan) and ≥98% (AromSyn) . The 4-methylbenzenesulfonate (tosylate) analog is available at 98% purity from Leyan, while the methanesulfonate analog is typically offered at 95%+ from Bidepharm and others . The availability of a 98% tier for the 2,5-dimethylbenzenesulfonate from AromSyn provides an option for applications requiring higher purity without additional in-house purification, though the 95% grade remains more broadly accessible across multiple vendors, reducing supply chain risk.

Purity Specification Vendor Comparison Quality Control

Storage Condition Requirements

Supplier specifications indicate that the 2,5-dimethylbenzenesulfonate target compound requires storage sealed in dry conditions at 2–8°C, with shipping at room temperature permitted within the continental US . In contrast, the methanesulfonate analog has a reported melting point of 89°C and can be stored at ambient temperature long-term [1]. The target compound's cold-storage requirement represents an operational consideration: laboratories without reliable 2–8°C storage capacity may face constraints, while those with cold-chain infrastructure may find the compound's stability profile acceptable. No decomposition or stability data beyond storage recommendations were identified.

Storage Stability Laboratory Logistics Compound Handling

GHS Hazard Profile

According to ECHA C&L notifications aggregated by PubChem, the target compound carries GHS hazard statements H315 (100%: skin irritation), H319 (100%: serious eye irritation), and H335 (100%: respiratory irritation), with a Signal Word of 'Warning' [1]. Comparable hazard data for the methanesulfonate and tosylate analogs are not uniformly available through the same authoritative source (ECHA C&L), limiting direct head-to-head comparison. However, the absence of acute oral toxicity, skin corrosion, or environmental hazard classifications for the target compound suggests a manageable acute hazard profile consistent with many sulfonate ester intermediates, supporting standard laboratory PPE protocols without requiring specialized containment beyond fume hood use.

Safety Assessment Hazard Classification Laboratory Safety

Leaving-Group Steric & Electronic Effects

The 2,5-dimethyl substitution on the benzenesulfonate moiety introduces both steric and electronic effects absent in the unsubstituted benzenesulfonate and distinct from the 4-methyl (tosylate) or 4-methoxy analogs. The ortho-methyl group (position 2) creates steric hindrance around the sulfonyl sulfur, which can slow nucleophilic attack in Sₙ2-type displacements relative to the unsubstituted benzenesulfonate, while the electron-donating methyl groups at positions 2 and 5 may modestly reduce the sulfonate's leaving-group ability compared to the more electron-withdrawing 4-nitrobenzenesulfonate (nosylate) system . Quantitative kinetic data for nucleophilic displacement reactions specific to this compound were not identified in the literature as of April 2026. This represents a knowledge gap that users should address through in-house reactivity profiling for their specific transformation.

Leaving Group Ability Nucleophilic Substitution Synthetic Methodology

4-Formyl-2-methoxyphenyl 2,5-dimethylbenzene-1-sulfonate Application Scenarios


Medicinal Chemistry: Balanced Lipophilicity

The combination of XLogP3 3.2 and TPSA 78.1 Ų makes this compound suitable as a synthetic intermediate in medicinal chemistry programs where moderate lipophilicity is desired for passive membrane permeability, such as in central nervous system (CNS) drug discovery or cellular probe development. Its 0.4 log unit lipophilicity advantage over the tosylate analog, at identical TPSA, supports its prioritization when the structure-activity relationship (SAR) exploration requires incremental logP tuning without altering hydrogen-bonding capacity [1].

Multi-Step Synthesis with Aldehyde Handle

The free aldehyde group at the 4-position of the methoxyphenyl ring provides a versatile handle for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation, reductive amination), while the sulfonate ester can serve as a protected phenol or a latent electrophile for subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This bifunctional reactivity profile is leveraged in the synthesis of more complex scaffolds where the 2,5-dimethylbenzenesulfonate group provides a sterically differentiated leaving group relative to simpler sulfonates [2].

Analytical Method Development & Reference Standard

The availability of the compound at two purity grades—95% (widely available) and ≥98% (AromSyn)—enables its use as both a routine synthetic reagent (95% grade) and as a reference standard for analytical method development (98% grade), such as HPLC calibration or mass spectrometry quantification of sulfonate ester impurities in pharmaceutical process chemistry. The GHS hazard profile characterized via ECHA C&L notifications (H315, H319, H335; Warning) supports straightforward laboratory handling under standard PPE protocols [3].

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